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Compound Name: 3-Iodoquinoline

Cat. No.: B1589721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Iodoquinoline is a halogenated quinoline derivative of significant interest in

medicinal chemistry and organic synthesis. A thorough understanding of its physical properties

is fundamental for its application in drug design, reaction optimization, and materials science.

This technical guide provides a comprehensive overview of the core physical characteristics of

3-iodoquinoline, including its molecular attributes, thermal properties, and spectroscopic

signature. Where experimental data is not available, scientifically grounded predictions and

comparisons with analogous structures are provided. This guide is intended to be a valuable

resource for researchers and professionals working with this versatile compound.

Molecular and Structural Properties
3-Iodoquinoline is a heterocyclic aromatic compound with a molecular formula of C₉H₆IN.[1][2]

[3] Its structure consists of a quinoline bicyclic system with an iodine atom substituted at the 3-

position.

Table 1: Core Molecular Properties of 3-Iodoquinoline
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Property Value Source(s)

Molecular Formula C₉H₆IN [1][2][3]

Molecular Weight 255.06 g/mol [1][2][3][4]

Exact Mass 254.95450 Da [1][4]

Canonical SMILES
C1=CC=C2C(=C1)C=C(C=N2)

I
[1]

InChIKey
NDQXBRCPYKGVED-

UHFFFAOYSA-N
[4]

Physicochemical Characteristics
The physicochemical properties of 3-iodoquinoline, such as its melting point, boiling point,

and solubility, are critical for its handling, purification, and use in various applications.

Thermal Properties
3-Iodoquinoline is a solid at room temperature with a defined melting point. Its boiling point

has been reported at reduced pressure, which is a common practice for high-boiling-point

organic compounds to prevent decomposition.

Table 2: Thermal and Predicted Physicochemical Properties of 3-Iodoquinoline

Property Value Source(s)

Melting Point 61.5-62.5 °C [1][5]

Boiling Point 105-107 °C at 0.25 Torr [1][5]

Predicted Density 1.837 ± 0.06 g/cm³ [1]

Predicted pKa 2.89 ± 0.11 [1]

Predicted LogP 2.8 [1][4]

Note: Density, pKa, and LogP values are predicted and should be used as an estimation.
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The determination of a sharp melting point range is a crucial indicator of the purity of a

crystalline solid.

Methodology:

Sample Preparation: A small amount of finely powdered, dry 3-iodoquinoline is packed into

a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a

calibrated thermometer.

Heating: The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is

slowed to 1-2 °C per minute as the expected melting point is approached.

Observation: The temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The

melting point range is reported as T₁-T₂. A narrow range (e.g., 0.5-1 °C) is indicative of high

purity.

Sample Preparation Measurement Result

Start Finely powder 3-Iodoquinoline Pack into capillary tube Place in melting point apparatus Heat rapidly (10-15 °C/min) Heat slowly (1-2 °C/min) near m.p. Record T1 (first drop) and T2 (all liquid) Report melting point range (T1-T2) Assess purity

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Profile
While specific experimental solubility data for 3-iodoquinoline in a wide range of organic

solvents is not readily available, a qualitative solubility prediction can be made based on its

structure and the principle of "like dissolves like." As a moderately polar aromatic compound, it

is expected to be soluble in many common organic solvents and poorly soluble in water.

Table 3: Predicted Solubility of 3-Iodoquinoline
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Solvent Polarity Predicted Solubility Rationale

Water High Insoluble

The large, nonpolar

aromatic ring and the

iodine atom outweigh

the polarity of the

nitrogen atom.

Methanol High Soluble

The polarity is similar

enough to allow for

dissolution.

Ethanol High Soluble

Similar to methanol, it

should be a good

solvent.

Acetone Medium Soluble

A good general

solvent for moderately

polar organic

compounds.

Ethyl Acetate Medium Soluble

Expected to be a good

solvent due to similar

polarity.

Dichloromethane Medium Soluble
A common solvent for

many organic solids.

Chloroform Medium Soluble

Similar to

dichloromethane, it is

expected to be a good

solvent.

Toluene Low Sparingly Soluble

The aromatic nature

of toluene should

allow for some

solubility.

Hexane Low Insoluble The nonpolar nature

of hexane is unlikely
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to dissolve the more

polar 3-iodoquinoline.

DMSO High (Aprotic) Soluble

A powerful aprotic

solvent capable of

dissolving a wide

range of organic

compounds.

A straightforward experimental procedure can be employed to determine the qualitative

solubility of 3-iodoquinoline.

Methodology:

Preparation: Add approximately 10-20 mg of 3-iodoquinoline to a test tube.

Solvent Addition: Add 1 mL of the test solvent to the test tube.

Observation: Agitate the mixture at room temperature for 1-2 minutes and observe if the solid

dissolves completely.

Heating: If the solid does not dissolve, gently heat the mixture to determine if solubility

increases with temperature.

Classification:

Soluble: The entire solid dissolves in 1 mL of solvent at room temperature.

Sparingly Soluble: Only a portion of the solid dissolves at room temperature, or it dissolves

completely upon heating.

Insoluble: The solid does not visibly dissolve, even with heating.
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Start Add ~15mg of 3-Iodoquinoline to a test tube Add 1mL of test solvent Agitate at room temperature Observe for dissolution Completely dissolved?

SolubleYes

Gently heat the mixture

No

Observe for dissolution Completely dissolved?

Sparingly SolubleYes

InsolubleNo

Click to download full resolution via product page

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-
iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule.

¹H NMR (in CDCl₃): The proton NMR spectrum of 3-iodoquinoline is expected to show distinct

signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-

withdrawing effect of the nitrogen atom and the iodine substituent.

Expected Chemical Shifts (δ):

Protons on the pyridine ring (H2, H4) will be downfield due to the deshielding effect of the

nitrogen atom.

Protons on the benzene ring (H5, H6, H7, H8) will appear in the typical aromatic region.

The proton at the 2-position is expected to be the most downfield signal.

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show nine distinct signals corresponding

to the nine carbon atoms in the molecule.
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Expected Chemical Shifts (δ):

The carbon atom bonded to the iodine (C3) will be significantly shielded.

Carbons adjacent to the nitrogen atom (C2 and C8a) will be deshielded and appear

downfield.

The remaining carbon signals will be in the aromatic region.

Table 4: Reported NMR Data for 3-Iodoquinoline in CDCl₃

Nucleus Chemical Shift (δ, ppm) Source(s)

¹H

8.76 (d, J = 8.5, 1.0 Hz, 1H),

7.76 – 7.68 (m, 2H), 7.56 (ddd,

J = 8.2, 6.8, 1.2 Hz, 1H)

[2]

¹³C

90.0, 127.0, 127.6, 129.7,

130.2, 137.3, 143.9, 146.5,

155.8

[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information

about the molecular formula. The molecular ion peak (M⁺) in the mass spectrum of 3-
iodoquinoline will correspond to its molecular weight.[6][7][8]

Expected Molecular Ion Peak (M⁺): m/z = 255

Given that iodine has only one stable isotope (¹²⁷I), the molecular ion peak will be a single

distinct peak.[9]

Infrared (IR) Spectroscopy
While an experimental IR spectrum for 3-iodoquinoline is not readily available, its

characteristic absorption bands can be predicted based on its functional groups.

Table 5: Predicted Characteristic IR Absorption Bands for 3-Iodoquinoline
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Functional Group Vibration Mode
Expected Wavenumber
(cm⁻¹)

Aromatic C-H Stretching 3100 - 3000

Aromatic C=C Stretching 1600 - 1450

C-N Stretching 1350 - 1000

C-I Stretching 600 - 500

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is

unique to the molecule.[10]

Crystal Structure and Solid-State Properties
A definitive crystal structure for 3-iodoquinoline is not publicly available. However, insights into

its solid-state packing can be inferred from the structures of related iodo-substituted aromatic

compounds. The crystal packing is likely to be influenced by a combination of intermolecular

forces.[11][12][13]

π-π Stacking: The planar aromatic quinoline rings are expected to exhibit π-π stacking

interactions, which will play a significant role in the crystal lattice formation.[13]

Halogen Bonding: The iodine atom can participate in halogen bonding (I•••N or I•••π

interactions), which are directional non-covalent interactions that can influence the crystal

packing.[12]

C-H•••π Interactions: Weak hydrogen bonds between the aromatic C-H groups and the π-

system of adjacent molecules may also contribute to the overall crystal stability.[11]

Safety and Handling
3-Iodoquinoline is associated with several hazards and should be handled with appropriate

safety precautions.

GHS Hazard Statements:[4]

H302: Harmful if swallowed.
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H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from light.

Conclusion
This technical guide has provided a detailed overview of the key physical properties of 3-
iodoquinoline. The data and protocols presented herein are intended to serve as a valuable

resource for scientists and researchers, facilitating the safe and effective use of this important

chemical compound in a variety of research and development applications. While experimental

data for some properties are limited, the provided predictions and analogies offer a solid

foundation for practical laboratory work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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